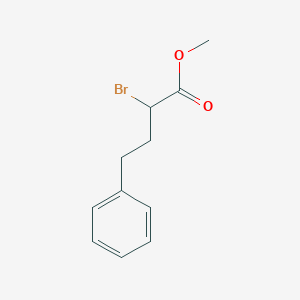

2-溴-4-苯基丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

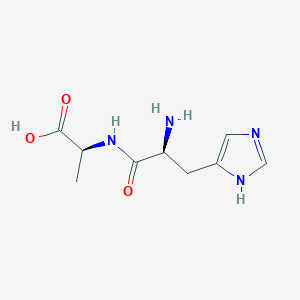

The synthesis of related compounds often involves reactions such as Friedel–Crafts acylation, condensation reactions, and Michael addition reactions. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates is achieved using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, which suggests a method that could potentially be adapted for the synthesis of methyl 2-bromo-4-phenylbutanoate . Additionally, the synthesis of methyl-4-bromo-4,4-dinitrobutanoate through Michael addition reaction indicates the reactivity of brominated butanoates under certain conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-bromo-4-phenylbutanoate has been elucidated using various spectroscopic techniques such as IR, NMR, UV-Vis, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of substituents affecting the overall stability and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of brominated esters is diverse. For example, methyl 4-bromobut-2-enoate undergoes silver-induced coupling to form various coupled products . The reactivity of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with nucleophiles like dimethyl malonate and methyl acetoacetate indicates that brominated esters can participate in nucleophilic addition reactions . These findings can be extrapolated to understand the potential reactions of methyl 2-bromo-4-phenylbutanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and nitro groups can affect the compound's polarity, boiling point, and solubility . The photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide demonstrates the sensitivity of these compounds to light, which could be relevant for the storage and handling of methyl 2-bromo-4-phenylbutanoate .

科学研究应用

有机合成和催化

有机合成研究探索了使用相关的溴化化合物作为各种有机分子的合成中的关键中间体和催化剂。例如,对非甾体抗炎药中间体 2-氟-4-溴联苯的实用合成研究显示了交叉偶联反应的进展以及在不使用钯和苯硼酸等有毒物质的情况下开发环保合成方法 (Qiu et al., 2009)。同样,已经综述了在金属阳离子交换粘土催化剂上的选择性有机合成,重点介绍了改性粘土在促进各种有机反应(包括涉及溴化中间体的反应)中的催化作用 (Tateiwa & Uemura, 1997).

环境研究

溴化化合物在环境研究中的应用包括通过滴灌系统研究替代熏蒸剂,这解决了由于甲基溴的臭氧消耗特性而逐步淘汰甲基溴的问题。研究重点关注开发水溶性替代熏蒸剂配方,这些配方更环保,对人体接触更安全 (Ajwa et al., 2002)。此外,已经综述了相关溴化化合物三溴苯酚的环境浓度和毒性,总结了其在各种环境中的存在和潜在健康风险 (Koch & Sures, 2018).

潜在的治疗应用

在治疗应用中探索溴化化合物包括研究结构上类似于 2-溴-4-苯基丁酸甲酯的 4-苯基丁酸在维持蛋白质稳态中的作用。这项研究重点关注其作为化学伴侣的作用,可以防止错误折叠的蛋白质聚集并减轻内质网应激,表明对各种疾病具有潜在的治疗作用 (Kolb et al., 2015).

属性

IUPAC Name |

methyl 2-bromo-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZMKUFGKXJNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306852 |

Source

|

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-4-phenylbutanoate | |

CAS RN |

16503-47-2 |

Source

|

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。